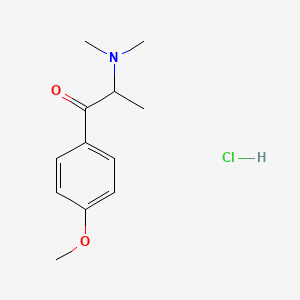

4-methoxy-N,N-Dimethylcathinone (hydrochloride)

Beschreibung

Eigenschaften

IUPAC Name |

2-(dimethylamino)-1-(4-methoxyphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-9(13(2)3)12(14)10-5-7-11(15-4)8-6-10;/h5-9H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYJRDVVNSUBJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OC)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101344446 | |

| Record name | 4-Methoxy-N,N-dimethylcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089307-23-2 | |

| Record name | 4-Methoxy-N,N-dimethylcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1089307232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-N,N-dimethylcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHOXY-N,N-DIMETHYLCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR3CC47DAT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N,N-Dimethylcathinone (hydrochloride) typically involves the following steps:

Starting Material: The synthesis begins with 4-methoxyphenylacetone.

Amine Introduction: The 4-methoxyphenylacetone undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Formation of Hydrochloride Salt: The resulting 4-methoxy-N,N-Dimethylcathinone is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for 4-methoxy-N,N-Dimethylcathinone (hydrochloride) are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: 4-Methoxy-N,N-Dimethylcathinon (Hydrochlorid) wird als Referenzstandard in der analytischen Chemie zur Identifizierung und Quantifizierung synthetischer Cathinone in forensischen Proben verwendet.

Biologie: In der biologischen Forschung wird diese Verbindung auf ihre Auswirkungen auf Neurotransmittersysteme untersucht, insbesondere auf ihre Wechselwirkung mit Dopamin- und Serotonin-Transportern.

Medizin: Obwohl es nicht therapeutisch verwendet wird, wird es auf seine potenziellen Auswirkungen auf das zentrale Nervensystem und seine Ähnlichkeit mit anderen psychoaktiven Substanzen untersucht.

Industrie: In der Industrie wird es bei der Entwicklung analytischer Methoden und der Kalibrierung von Instrumenten zum Nachweis synthetischer Cathinone eingesetzt.

Wirkmechanismus

4-Methoxy-N,N-Dimethylcathinon (Hydrochlorid) entfaltet seine Wirkungen in erster Linie durch seine Wirkung als Stimulans. Es erhöht die Freisetzung von Neurotransmittern wie Dopamin, Noradrenalin und Serotonin im Gehirn. Dies wird durch Hemmung der Wiederaufnahme dieser Neurotransmitter erreicht, was zu erhöhten synaptischen Konzentrationen und einer verlängerten Stimulation postsynaptischer Rezeptoren führt. Die Verbindung zielt auf Monoamintransporter, insbesondere den Dopamintransporter, ab, der eine entscheidende Rolle bei ihren stimulierenden Wirkungen spielt.

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-methoxy-N,N-Dimethylcathinone (hydrochloride) is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones in forensic samples.

Biology: In biological research, this compound is studied for its effects on neurotransmitter systems, particularly its interaction with dopamine and serotonin transporters.

Medicine: While not used therapeutically, it is studied for its potential effects on the central nervous system and its similarity to other psychoactive substances.

Industry: In the industrial sector, it is used in the development of analytical methods and the calibration of instruments for the detection of synthetic cathinones .

Wirkmechanismus

4-methoxy-N,N-Dimethylcathinone (hydrochloride) exerts its effects primarily by acting as a stimulant. It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged stimulation of postsynaptic receptors. The compound targets monoamine transporters, particularly the dopamine transporter, which plays a crucial role in its stimulant effects .

Vergleich Mit ähnlichen Verbindungen

Structural Similarity and Substituent Effects

Cathinones are β-keto analogs of amphetamines, with structural modifications significantly influencing their pharmacological activity. Below is a comparative analysis of 4-methoxy-N,N-DMC HCl and related compounds:

Table 1: Key Structural and Pharmacological Comparisons

Pharmacodynamic Differences

- Reuptake Inhibition: 4-Methoxy-N,N-DMC HCl exhibits moderate dopamine and norepinephrine reuptake inhibition but is less potent than methylenedioxy-substituted analogs like MDDM or diethylone . For example, Methamnetamine and Methylnaphthidate demonstrate stronger reuptake blockade due to bulkier or electron-donating substituents .

- Psychoactive Effects: Methylenedioxy-substituted cathinones (e.g., MDDM, diethylone) are associated with entactogen and empathogenic effects due to serotonin transporter (SERT) modulation, whereas 4-methoxy-N,N-DMC HCl likely has weaker serotonergic activity . N-Ethyl substitutions (e.g., 4-MEC) enhance stimulant effects by prolonging dopamine release .

Metabolic and Stability Profiles

- Stability: 4-Methoxy-N,N-DMC HCl is stable for ≥1 year at -20°C, comparable to other cathinones like 4-ethyl-N,N-DMC HCl .

- Metabolism : Methoxy groups are prone to O-demethylation via cytochrome P450 enzymes, generating polar metabolites that may alter toxicity profiles compared to methyl or ethyl derivatives .

Forensic and Regulatory Considerations

- 4-Methoxy-N,N-DMC HCl is often detected in wastewater via non-targeted screening, alongside dipentylone and phenethylamines, but requires reference standards for confirmation .

- Its structural similarity to regulated substances (e.g., MDMA, MDEA) complicates legal classification, though distinct fragmentation patterns in mass spectrometry aid identification .

Biologische Aktivität

4-Methoxy-N,N-Dimethylcathinone (hydrochloride), also known as DR3CC47DAT, is a synthetic cathinone that has garnered attention for its psychoactive properties and its interaction with neurotransmitter systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, metabolic pathways, and relevant research findings.

Target Interactions

4-Methoxy-N,N-Dimethylcathinone primarily interacts with monoamine transporters, specifically the dopamine transporter (DAT) and serotonin transporter (SERT). Its action promotes the release of monoamines, particularly dopamine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft.

Biochemical Pathways

The compound is known to affect the monoaminergic system, influencing the reuptake processes of dopamine, serotonin, and norepinephrine. This modulation results in significant psychoactive effects similar to other cathinones.

Pharmacokinetics

Metabolism

4-Methoxy-N,N-Dimethylcathinone undergoes complex metabolic processes involving phase I and phase II metabolism. Key metabolic reactions include:

- N-demethylation

- Reduction of the β-ketone group

- Hydroxylation of the phenyl ring

These processes lead to various metabolites that can influence the compound's pharmacological profile and potential toxicity .

Stability and Distribution

In vitro studies indicate that 4-methoxy-N,N-Dimethylcathinone exhibits stability under controlled conditions but may degrade under certain environmental factors. Its distribution within cells is facilitated by DAT and SERT, which transport the compound across cell membranes.

Cellular Effects

4-Methoxy-N,N-Dimethylcathinone significantly impacts cellular functions by modulating signaling pathways such as the cAMP/PKA pathway. This modulation affects gene expression and cellular metabolism, contributing to its psychoactive effects.

Dosage Effects in Animal Models

Research shows that dosage significantly influences the behavioral effects observed in animal models. Lower doses may result in mild psychoactive effects, while higher doses can lead to pronounced changes in behavior and potential toxicity. This dose-dependent response highlights the importance of understanding safe usage levels for research purposes .

Metabolic Profile

Recent studies have identified several metabolites of 4-methoxy-N,N-Dimethylcathinone through high-resolution mass spectrometry (HRMS). The most notable metabolites include:

- 4-hydroxy-α-PVP : Predicted as a significant metabolite.

- Phase I metabolites : Resulting from various metabolic reactions such as oxidation and demethylation.

The identification of these metabolites is crucial for understanding the drug's pharmacodynamics and potential adverse effects .

| Metabolite | Type | Description |

|---|---|---|

| 4-hydroxy-α-PVP | Phase I | Major metabolite identified in human liver microsomes |

| N-demethylated forms | Phase I | Result from N-demethylation processes |

| Glucuronide conjugates | Phase II | Formed through glucuronidation reactions |

Case Studies

Case Study: Psychoactive Effects

A study involving animal models demonstrated that 4-methoxy-N,N-Dimethylcathinone exhibits psychostimulant properties. Mice exposed to varying doses showed an inverted U-shaped response curve concerning psychostimulant effects, indicating an optimal dose range for eliciting desired behavioral changes without severe side effects .

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 4-methoxy-N,N-dimethylcathinone (hydrochloride)?

- Answer : The compound consists of a methoxy-substituted phenyl ring attached to a dimethylcathinone backbone (propan-1-one derivative) with a tertiary amine group. The hydrochloride salt enhances water solubility, critical for in vitro assays. Key properties include:

- Molecular Formula : C₁₂H₁₇NO₂·HCl ( ).

- SMILES : CC(N(C)C)C(c1ccc(OC)cc1)=O.Cl ( ).

- Solubility : Hydrophilic due to ionic interactions (HCl salt); suitable for aqueous buffers ( ).

Q. What synthetic routes are reported for 4-methoxy-N,N-dimethylcathinone (hydrochloride)?

- Answer : Synthesis typically involves:

- Step 1 : Alkylation of 4-methoxypropiophenone with dimethylamine under reductive amination (e.g., NaBH₃CN or H₂/Pd-C).

- Step 2 : Salt formation via HCl gas bubbling in anhydrous ether ().

- Critical Parameters :

- Temperature control (< 40°C) to avoid ketone reduction.

- Anhydrous conditions to prevent hydrolysis ( ).

Q. How can researchers validate the identity and purity of this compound?

- Answer : Use a multi-technique approach:

- GC-MS : For volatile impurity detection (EI mode, m/z 207 [M⁺-HCl]) ( ).

- LC-QTOF-MS : High-resolution mass accuracy (±2 ppm) to confirm molecular ion [C₁₂H₁₇NO₂·HCl + H]⁺ ( ).

- X-ray crystallography : Resolves positional isomerism risks (e.g., 3-methoxy vs. 4-methoxy) ( ).

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy position, N-alkyl chain length) affect receptor binding affinity?

- Answer :

- Methoxy Position : Para-substitution (4-position) enhances serotonin receptor (5-HT₂A) affinity due to electron-donating effects, stabilizing π-π interactions ().

- N-Alkyl Groups : Dimethylation reduces metabolic degradation (vs. monoalkyl) but may lower dopamine transporter (DAT) inhibition ().

- Experimental Design :

- Radioligand binding assays (³H-ketanserin for 5-HT₂A; ³H-WIN 35,428 for DAT).

- Compare IC₅₀ values against structural analogs (e.g., 3-methoxy or N-ethyl variants) ( ).

Q. What analytical challenges arise in differentiating positional isomers (e.g., 4-methoxy vs. 3-methoxy)?

- Answer :

- Chromatographic Co-elution : Similar retention times on reverse-phase HPLC.

- Mass Spectrometry : Identical fragmentation patterns ( ).

- Resolution Strategies :

- NMR Coupling Constants : J-values for aromatic protons distinguish substitution patterns (para: singlet; meta/ortho: doublets) ( ).

- IR Spectroscopy : C-O stretching (1250 cm⁻¹) intensity varies with substitution ( ).

Q. How does the hydrochloride salt influence stability under varying pH conditions?

- Answer :

- Acidic Conditions (pH < 3) : Stable due to protonated amine (prevents oxidation).

- Neutral/Alkaline Conditions (pH 7–9) : Risk of freebase precipitation or N-demethylation ( ).

- Methodology :

- Accelerated stability studies (40°C/75% RH) with LC-MS monitoring.

- Buffered solutions (pH 1–12) to track degradation products ( ).

Data Contradiction Analysis

Discrepancies in reported metabolic pathways: N-demethylation vs. β-ketone reduction.

- Answer :

- Species Variability : Human liver microsomes favor N-demethylation (CYP2D6), while rodent models show β-ketone reduction (aldo-keto reductases) ().

- Experimental Mitigation :

- Use human hepatocytes or CYP-expressing recombinant enzymes.

- Isotope-labeling (¹⁴C) to track metabolic fate ().

Safety and Handling

Q. What precautions are critical for handling this compound in laboratory settings?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.